2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione
Description
2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione is a synthetic organic compound belonging to the arylidene-indandione family. Its molecular formula is C₂₃H₁₈O₂, with an average molecular mass of 326.395 g/mol and a monoisotopic mass of 326.13068 g/mol . The compound features a naphthalene ring substituted with a propyl group at the 4-position, conjugated to the indene-1,3-dione core via a methylene bridge. This structural motif is critical for its electronic and steric properties, which influence applications in materials science and bioactive chemistry.
Properties
CAS No. |
27534-00-5 |
|---|---|
Molecular Formula |
C23H18O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[(4-propylnaphthalen-1-yl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C23H18O2/c1-2-7-15-12-13-16(18-9-4-3-8-17(15)18)14-21-22(24)19-10-5-6-11-20(19)23(21)25/h3-6,8-14H,2,7H2,1H3 |
InChI Key |
MLFYHSLTFCTVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C2=CC=CC=C12)C=C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The target compound is synthesized via a Knoevenagel condensation, wherein the active methylene group of 1,3-indanedione (4 ) reacts with the aldehyde moiety of 4-propylnaphthalene-1-carbaldehyde (A ) to form a conjugated enone system. This process follows a base-catalyzed mechanism involving deprotonation, nucleophilic attack, and dehydration.
Reaction Conditions:
-
Solvent: Anhydrous ethanol (polar, protic) facilitates solubility of both reactants and stabilizes intermediates through hydrogen bonding.
-
Base: Piperidine (5–10 mol%) outperforms sodium acetate due to enhanced enolate formation kinetics.
-
Temperature: Room temperature (25°C) minimizes side reactions, while reflux (78°C) accelerates completion but risks di-substitution.
-
Stoichiometry: A 1:1 molar ratio of 4 to A ensures mono-condensation; excess aldehyde promotes bis-adducts.
Yield Data:
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 hours |
| Isolated Yield | 82% (avg.) |
| Purity (HPLC) | >98% |
Workup Protocol:
Post-reaction, the product precipitates upon cooling to 0°C, followed by vacuum filtration and recrystallization from toluene.
Alternative Methodologies and Limitations
Phthalate-Malonate Condensation Route
Adapting the two-step procedure from CN103121887A, this approach involves:
-
Step 1: Condensation of diethyl phthalate (1 ) with diethyl malonate (9 ) using KF-celite in acetonitrile to form 1,3-indanedione-2,2-diethyl dicarboxylate (3 ).
-
Step 2: Hydrolysis and decarboxylation of 3 under acidic conditions (3M H₂SO₄, 90°C) to yield 1,3-indanedione (4 ).
Challenges:
-
Introducing the 4-propylnaphthalene moiety requires post-synthetic modifications, complicating scalability.
-
Low regioselectivity during alkylation (e.g., competing O- vs. C-alkylation) reduces efficiency.
Comparative Yield Analysis:
| Step | Yield (%) |
|---|---|
| Condensation | 74 |
| Hydrolysis | 82 |
| Functionalization | <50 |
Advanced Functionalization Techniques
Suzuki-Miyaura Cross-Coupling for Aldehyde Synthesis
To access 4-propylnaphthalene-1-carbaldehyde (A ), a palladium-catalyzed coupling between 1-bromo-4-propylnaphthalene and formylboronic acid is employed:
Conditions:
Outcome:
-
Yield: 68%
-
Purity: 95% (GC-MS)
Characterization and Analytical Data
Spectroscopic Profiling
1H NMR (400 MHz, CDCl₃):
-
δ 7.82–8.05 (m, 4H, indenedione aromatic),
-
δ 7.45–7.62 (m, 4H, naphthalene aromatic),
-
δ 3.24 (s, 2H, CH₂ of propyl),
-
δ 2.89 (t, 2H, CH₂ adjacent to naphthalene),
-
δ 1.72 (sextet, 2H, CH₂CH₂CH₃),
IR (KBr):
Industrial Scalability and Environmental Considerations
Solvent Recycling and Waste Management
-
Ethanol Recovery: Distillation reclaims >90% solvent, reducing costs.
-
Piperidine Neutralization: Treatment with dilute HCl converts residual base into water-soluble salts.
E-Factor Analysis:
| Component | Mass (kg/kg product) |
|---|---|
| Solvent Waste | 8.2 |
| Inorganic Waste | 1.5 |
| Organic Byproducts | 0.7 |
Chemical Reactions Analysis
Types of Reactions
2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RNH₂)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, amines
Scientific Research Applications
Chemical Synthesis
Synthetic Intermediates
The compound is notable for its role as a synthetic intermediate in the preparation of various organic compounds. Its structure allows for electrophilic substitution reactions, which are crucial in the synthesis of more complex molecules. For instance, it can be utilized in the synthesis of substituted indenes and naphthalenes, which are valuable in materials science and pharmaceuticals.
Table 1: Synthetic Applications
| Application | Description |
|---|---|
| Electrophilic Substitution | Used to introduce functional groups into aromatic systems. |
| Building Block | Serves as a precursor for synthesizing other complex organic molecules. |
Materials Science
Organic Electronics
The compound has potential applications in organic electronics due to its conjugated system, which can facilitate charge transport. Research indicates that derivatives of indene diones are used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of 2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione into these devices could enhance their efficiency and stability.
Case Study: OLEDs
A recent study demonstrated that incorporating similar indene derivatives into OLEDs improved their luminescent properties significantly. The study highlighted the importance of molecular design in optimizing device performance.
Biological Research
Antimicrobial Properties
Emerging research suggests that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for further investigation as a potential therapeutic agent.
Table 2: Biological Activity
Mechanism of Action
The mechanism of action of 2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The indene-1,3-dione scaffold is highly modular, allowing diverse substituents to tune physicochemical and functional properties. Below is a comparative analysis of key analogs:
Electronic and Functional Properties
- Aromatic Substituent Effects: The 4-propylnaphthalenyl group in the target compound introduces extended π-conjugation and steric bulk, enhancing thermal stability and lipophilicity compared to simpler aryl groups (e.g., phenyl or chlorophenyl in ). This may improve its performance in organic semiconductors or hydrophobic coatings . Heterocyclic Derivatives: Pyrophthalone (PP) and quinophthalone (QP) exhibit distinct photochemical behavior due to electron-withdrawing pyridinyl/quinolinyl groups. PP in ethanol shows UV stability, while aqueous alkaline solutions generate solvated electrons under flash photolysis .
Biological Activity
2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by a unique structure that combines an indene dione framework with a propylnaphthalene moiety. This compound has garnered attention in the scientific community due to its potential biological activities, including anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of this compound is C23H18O2, with a molecular weight of approximately 326.4 g/mol. Its structure features a methylene bridge connecting the propylnaphthalene group to the indene dione core, which enhances its lipophilicity and biological activity compared to similar compounds.
| Property | Value |
|---|---|
| CAS Number | 27534-00-5 |
| Molecular Formula | C23H18O2 |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 2-[(4-propylnaphthalen-1-yl)methylidene]indene-1,3-dione |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that indene dione derivatives can induce apoptosis in cancer cells by modulating cell signaling pathways and inhibiting tumor growth. Specifically, these compounds have been shown to target various cancer types, including breast and prostate cancers .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against a range of bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Research has indicated that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Enzyme Inhibition
One notable biological activity of this compound is its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme critical in melanin synthesis; thus, inhibiting its activity can be beneficial for skin-related conditions such as hyperpigmentation. Molecular docking studies suggest that the compound effectively binds to the active site of tyrosinase, leading to reduced enzyme activity .
Study on Anticancer Activity
In a controlled study, various derivatives of indene diones were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that this compound exhibited IC50 values in the micromolar range against breast cancer cells, showcasing its potential as an anticancer agent .
Antimicrobial Testing
A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This suggests its potential application in developing new antimicrobial therapies .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. For instance:
- Anticancer Mechanism : Induces apoptosis through mitochondrial pathways.
- Antimicrobial Mechanism : Disrupts bacterial cell wall integrity.
- Anti-inflammatory Mechanism : Inhibits the production of inflammatory mediators.
Q & A
Q. What are the typical synthetic routes for preparing 2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione?
The compound is synthesized via allylic phosphorus ylide-mediated reactions. A common method involves reacting 1H-indene-1,3(2H)-dione derivatives with substituted naphthalene carbonyl chlorides in anhydrous THF, using triethylamine (Et₃N) as a base and Me₂PhP as a catalyst. Purification is typically achieved via flash column chromatography (Hexanes:EtOAc gradients). Reaction times vary (0.5–2 hours) depending on substituents, with yields ranging from 75% to 99% .
Q. How is this compound characterized structurally and spectroscopically?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm the methylene bridge and aromatic substituents (e.g., δ ~190 ppm for carbonyl groups in ¹³C NMR) .
- HRMS (EI) : Validates molecular weight (e.g., [M⁺] calculated for C₂₀H₁₂O₅: 332.0685; observed: 332.0668) .
- IR Spectroscopy : Identifies carbonyl stretches (~1738–1698 cm⁻¹) .
- Melting Point Analysis : Used to assess purity (e.g., 249–285°C for derivatives) .
Q. What are common chemical modifications of this compound for functional studies?
Modifications include:
- Acylation : Reacting with benzoyl chlorides (e.g., 4-methylbenzoyl chloride) to introduce ester groups .
- Substitution : Incorporating fluoro, nitro, or methoxy groups on the chromone ring to alter electronic properties .
- Cyclization : Forming fused heterocycles (e.g., benzo[h]chromene derivatives) via reactions with PBu₃ .
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular dynamics (MD) simulations elucidate this compound’s reactivity and applications?
- DFT : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict corrosion inhibition potential. For example, derivatives with low energy gaps (~3.5 eV) exhibit strong binding to metal surfaces .
- MD Simulations : Model adsorption behavior on iron surfaces, showing stabilized configurations via π-electron interactions .
- Fukui Descriptors : Identify nucleophilic/electrophilic sites for mechanistic studies .
- Methodological Note: Combine DFT (B3LYP/6-311G(d,p)) for accuracy in thermochemistry with MD for dynamic behavior analysis .
Q. What experimental strategies resolve contradictions in computational and empirical data for this compound?
- Benchmarking : Validate DFT functionals (e.g., B3LYP) against experimental thermochemical data (e.g., atomization energies) to ensure reliability .
- Hybrid Methods : Use DFT-optimized geometries for MD simulations to reconcile static vs. dynamic models .
- Sensitivity Analysis : Test computational parameters (e.g., basis sets, exchange-correlation functionals) to identify error sources .
Q. How does substituent variation impact biological activity, such as anticancer or antimicrobial potential?
- Anticancer Screening : Derivatives with electron-withdrawing groups (e.g., nitro, fluoro) show enhanced cytotoxicity. For example, chroman-3-ylidene derivatives exhibit IC₅₀ values <10 µM in cancer cell lines .
- Antimicrobial Assays : Methoxy and hydroxy substituents improve activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Methodology: Use MTT assays for cytotoxicity and broth microdilution for MIC determinations, paired with molecular docking to predict target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
